molecular formula C13H18N2 B13173498 3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile

3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile

Cat. No.: B13173498
M. Wt: 202.30 g/mol
InChI Key: JRJAGGSDEIGGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a 1-amino-3,3-dimethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile typically involves the reaction of 3,3-dimethylbutylamine with a suitable benzene derivative containing a nitrile group. One common method involves the nucleophilic substitution reaction where the amine group of 3,3-dimethylbutylamine attacks the nitrile carbon of the benzene derivative, forming the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-3,3-dimethylbutyl)benzenecarbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in electrophilic reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-(1-amino-3,3-dimethylbutyl)benzonitrile

InChI

InChI=1S/C13H18N2/c1-13(2,3)8-12(15)11-6-4-5-10(7-11)9-14/h4-7,12H,8,15H2,1-3H3

InChI Key

JRJAGGSDEIGGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC=CC(=C1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.